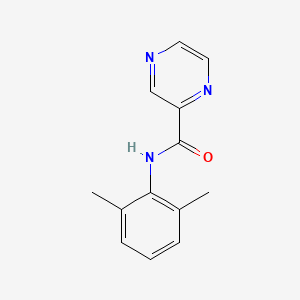
N-(2-chloro-5-nitrophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-1-benzofuran-2-carboxamide, commonly known as CNB-001, is a small molecule that has been studied for its potential therapeutic applications in treating neurodegenerative disorders. CNB-001 has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood, but it is thought to act through multiple pathways to exert its neuroprotective effects. One proposed mechanism is through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. CNB-001 has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response in neurodegenerative diseases.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a range of biochemical and physiological effects that contribute to its neuroprotective properties. In vitro studies have demonstrated that CNB-001 can scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, two processes that contribute to oxidative stress in neurons. CNB-001 has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader effect on cellular signaling pathways involved in neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of CNB-001 is that it has been extensively studied in vitro and in animal models, with a large body of literature supporting its potential therapeutic applications. CNB-001 is also readily available for research purposes, and its synthesis has been well-documented in the scientific literature. However, one limitation of CNB-001 is that its mechanism of action is not fully understood, which may make it challenging to design experiments to elucidate its effects on specific pathways or cellular processes.
Future Directions
There are several potential future directions for research on CNB-001. One area of interest is in developing more specific and potent analogs of CNB-001 that can target specific pathways involved in neurodegeneration. Another direction is in exploring the potential of CNB-001 as a combination therapy with other drugs or interventions, such as exercise or dietary modifications. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CNB-001 in humans, which will be critical for determining its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
CNB-001 can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrophenol with benzofuran-2-carboxylic acid. The resulting compound is then treated with thionyl chloride to yield the final product, CNB-001. The synthesis of CNB-001 has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Scientific Research Applications
CNB-001 has been extensively studied for its potential therapeutic applications in treating neurodegenerative disorders. In vitro studies have shown that CNB-001 can protect neurons from oxidative stress and apoptosis, two key processes involved in the development and progression of neurodegenerative diseases. In animal models of Alzheimer's disease, CNB-001 has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. These findings suggest that CNB-001 may have potential as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-11-6-5-10(18(20)21)8-12(11)17-15(19)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASSBVNXXDVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
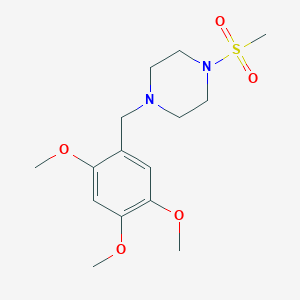
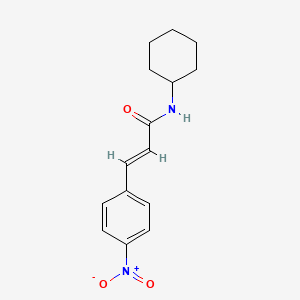
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
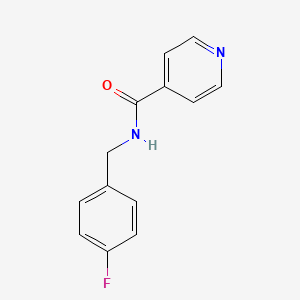
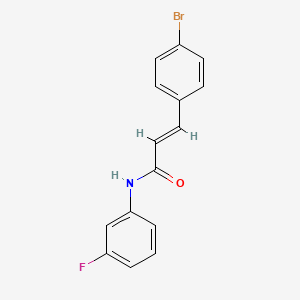
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
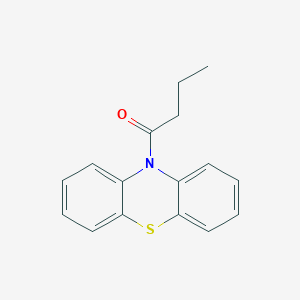

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
